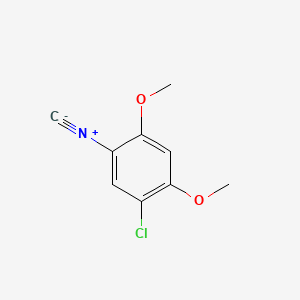

1-Chloro-5-isocyano-2,4-dimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5-isocyano-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-11-7-4-6(10)8(12-2)5-9(7)13-3/h4-5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLLHVYOQOBBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+]#[C-])Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700161 | |

| Record name | 1-Chloro-5-isocyano-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1930-81-0 | |

| Record name | 1-Chloro-5-isocyano-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1 Chloro 5 Isocyano 2,4 Dimethoxybenzene

Precursor Synthesis and Directed Functionalization Pathways

The foundational stage in the synthesis of 1-chloro-5-isocyano-2,4-dimethoxybenzene involves the construction of a specifically substituted aniline (B41778) precursor. This requires a systematic approach to introduce the desired chloro and methoxy (B1213986) groups onto the benzene (B151609) ring in the correct orientation relative to the amino group.

Synthesis of Substituted Aniline Precursors to this compound

The primary precursor for the target isocyanide is 5-chloro-2,4-dimethoxyaniline (B146435). A common route to this aniline derivative begins with the nitration of 1,3-dimethoxybenzene, followed by chlorination and subsequent reduction of the nitro group.

A more direct and industrially relevant method involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. This process can be efficiently carried out using hydrogen gas in the liquid phase at elevated temperatures (80-110°C) and pressures (5 to 50 atmospheres gauge). google.com The reaction is typically performed in an aromatic solvent such as toluene (B28343) or xylene, employing a modified platinum-on-carbon catalyst. google.com The addition of a compound that provides a pH of 8 to 10 in an aqueous solution, along with a small percentage of an aliphatic amine, is crucial for achieving high yields and purity. google.com

Another approach involves the reduction of 4-chloro-2,5-dimethoxy nitrobenzene (B124822) using hydrazine (B178648) hydrate (B1144303) in the presence of a supported nickel catalyst, with ethanol (B145695) as the solvent. google.com This method offers the advantage of avoiding the use of hydrogen gas. google.com

Halogenation Strategies for 2,4-Dimethoxybenzene Derivatives

The introduction of a chlorine atom at the 5-position of the 2,4-dimethoxyaniline (B45885) ring is a critical step. Direct chlorination of anilines can be challenging due to the high reactivity of the amino group, which can lead to multiple halogenations and side reactions. However, selective chlorination can be achieved by controlling the reaction conditions and the form of the starting material.

One effective strategy is the chlorination of the corresponding anilinium salt. By protonating the amino group, its activating effect is diminished, allowing for more controlled halogenation. The chlorination of 2,6-dialkylaniline hydrochlorides has been shown to be a viable method for producing 4-chloro derivatives. jetir.org This principle can be applied to 2,4-dimethoxyaniline. The reaction is typically carried out by treating the anilinium salt with a chlorinating agent in an inert organic solvent at temperatures ranging from -15°C to +100°C. jetir.org

Isocyano Group Introduction: Formylation and Dehydration Procedures

The conversion of the amino group of 5-chloro-2,4-dimethoxyaniline into an isocyano group is a two-step process involving formylation followed by dehydration. researchgate.netscholarsresearchlibrary.com

Formylation of Aminoaromatic Precursors (e.g., using ethyl formate (B1220265), formic acid, or formic acetic anhydride)

The initial step in the formation of the isocyanide is the N-formylation of the precursor aniline. Several methods are available for this transformation.

Using Formic Acid: A straightforward and environmentally benign method for the N-formylation of anilines involves the use of formic acid. scispace.com The reaction can be carried out under neat (solvent-free) conditions by heating the amine with formic acid. scispace.com The use of a solid acid catalyst, such as silica (B1680970) sulfuric acid, can enhance the reaction rate and yield, allowing the reaction to proceed efficiently at 50-60°C. rsc.org The anilines bearing electron-donating groups, such as methoxy groups, generally proceed more effectively than those with electron-withdrawing groups. orgsyn.org

Using Ethyl Formate: Ethyl formate serves as another effective formylating agent. The reaction can be conducted without a catalyst by heating the amine with ethyl formate. scholarsresearchlibrary.com The use of a promoter system, such as immobilized NaHSO₄·H₂O on activated charcoal, can facilitate the reaction in refluxing ethyl formate, leading to high yields in a short time. scholarsresearchlibrary.com

Using Acetic Formic Anhydride (B1165640): Acetic formic anhydride, which can be generated in situ from acetic anhydride and formic acid, is a potent formylating agent for a wide variety of amines. researchgate.netnih.gov This method is particularly useful for achieving high yields of formylated products. researchgate.netnih.gov The reaction is often carried out over silica gel, which can improve the efficiency of the process. researchgate.net

N-Formylation of Substituted Anilines with Formic Acid

| Aniline Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aniline | Formic acid (4.0 mmol), NP@SO3H catalyst (10 mg), Ethanol (2 mL), RT, 10 min | 95 | orgsyn.org |

| 4-Methoxyaniline | Formic acid (4.0 mmol), NP@SO3H catalyst (10 mg), Ethanol (2 mL), RT, 10 min | 92 | orgsyn.org |

| 4-Chloroaniline | Formic acid (4.0 mmol), NP@SO3H catalyst (10 mg), Ethanol (2 mL), RT, 10 min | 88 | orgsyn.org |

| 4-Nitroaniline | Formic acid (1.0 mM), SSA (0.5 g), 50-60°C, 15 min | 65 | rsc.org |

Dehydration of Formamides to Isocyanides (e.g., using phosphorous oxychloride with amine bases)

The final step in the synthesis is the dehydration of the N-formyl derivative to the corresponding isocyanide. Phosphorus oxychloride (POCl₃) in the presence of an amine base is a widely used and effective reagent for this transformation. scholarsresearchlibrary.comrsc.org

The reaction proceeds via the activation of the formamide (B127407) carbonyl group by phosphorus oxychloride. A tertiary amine, such as triethylamine (B128534) or pyridine, is used to scavenge the liberated hydrochloric acid and to facilitate the elimination reaction that forms the isocyanide. rsc.org

The efficiency of the dehydration reaction is highly dependent on the reaction conditions and the stoichiometry of the reagents. Optimization of these parameters is crucial for maximizing the yield and purity of the isocyanide product.

Reaction Temperature: The dehydration reaction is often carried out at low temperatures, typically around 0°C, to control the exothermic nature of the reaction and to minimize side reactions. rsc.org

Solvent: The choice of solvent is important. Dichloromethane is a commonly used solvent for this reaction. lookchem.com However, for a more sustainable approach, dimethyl carbonate (DMC) has been shown to be a viable alternative. lookchem.com

Reagent Stoichiometry: The molar ratio of the formamide, phosphorus oxychloride, and the amine base significantly impacts the outcome of the reaction. Typically, a slight excess of phosphorus oxychloride and a larger excess of the amine base are used. For instance, a ratio of 1 equivalent of formamide to 1.3 equivalents of POCl₃ and 2.6 equivalents of a base like diisopropylethylamine (DIPA) has been found to be effective. lookchem.com In some cases, using triethylamine as both the base and the solvent can lead to high yields in very short reaction times. rsc.org

Optimization of Dehydration of Formamides to Isocyanides

| Dehydrating Agent | Base | Solvent | Formamide:Reagent:Base Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| POCl₃ | Triethylamine | Triethylamine (solvent-free) | - | High to excellent | rsc.org |

| POCl₃ | DIPA | DCM | 1 : 1.3 : 2.6 | 96 | lookchem.com |

| p-TsCl | Triethylamine | DCM | 1 : 1.5 : 3.0 | 98 | lookchem.com |

| XtalFluor-E | Triethylamine | CH₂Cl₂ | 1 : 1 : 1.5 | Up to 99 |

Solvent Effects and Reaction Kinetics in Dehydration Pathways

The dehydration of a precursor N-(5-chloro-2,4-dimethoxyphenyl)formamide is the most direct pathway to this compound. This transformation is typically achieved using dehydrating agents like phosphoryl chloride (POCl₃), p-toluenesulfonyl chloride (p-TsCl), or phosgene (B1210022) derivatives in the presence of a base. nih.govlookchem.com The choice of solvent and reaction conditions profoundly impacts the reaction's efficiency, yield, and kinetic profile.

The kinetics of formamide dehydration can be remarkably fast under optimized conditions. For instance, using phosphorus oxychloride in the presence of triethylamine as both a base and a solvent can lead to the formation of isocyanides in excellent yields (approaching 98-100%) in as little as five minutes at 0 °C. nih.govresearchgate.net This solvent-free approach not only accelerates the reaction but also aligns with green chemistry principles by minimizing waste. nih.gov In contrast, other systems may require longer reaction times, typically around two hours. nih.gov The reaction rate is also dependent on the concentration of the reactants; higher concentrations can lead to an increased reaction rate.

The selection of solvent is a critical parameter that can dictate the success of the synthesis. Dichloromethane (CH₂) is a commonly employed solvent, often proving highly effective. lookchem.com However, extensive solvent screening in related syntheses has revealed significant variations in yield depending on the solvent used. For example, one study found that while dimethyl carbonate (DMC) gave a modest 33% yield, methyl-tetrahydrofuran (Me-THF) provided a much higher yield of 93%. mdpi.com The use of triethylamine as a solvent under co-solvent-free conditions has been shown to be a superior strategy, improving yield, purity, and safety while reducing the environmental impact. nih.gov

Table 1: Effect of Solvent on Isocyanide Synthesis Yield (Illustrative Data based on General Formamide Dehydration Studies)

| Solvent | Dehydrating System | Approx. Yield (%) | Reference |

|---|---|---|---|

| Triethylamine (Solvent-free) | POCl₃ | 98 | nih.gov |

| Methyl-THF (Me-THF) | PPh₃ / I₂ | 93 | mdpi.com |

| Dichloromethane (CH₂Cl₂) | XtalFluor-E / Et₃N | ~99 | lookchem.com |

| Dimethyl Carbonate (DMC) | PPh₃ / I₂ | 33 | mdpi.com |

Exploration of Alternative Synthetic Approaches and Methodological Innovations

Beyond the classical dehydration of formamides, several innovative methodologies have been developed for the synthesis of aryl isocyanides. These alternative approaches often leverage modern catalytic systems and technologies to improve efficiency, safety, and substrate scope.

Palladium-catalyzed reactions represent a powerful alternative for constructing molecules containing the isocyanide moiety, though often through insertion rather than direct formation from a simpler precursor. mdpi.comnih.gov These methods typically involve the insertion of an isocyanide C1 building block into a bond formed between a palladium center and an aryl group, often derived from an aryl halide. mdpi.comnih.gov For instance, a palladium catalyst can facilitate the coupling of an aryl halide, an isocyanide, and a nucleophile (like an amine or alcohol) to generate a variety of products. nih.gov

Specific examples of this strategy include:

Aminoimidoylation: The reaction of aryl halides with tert-butyl isocyanide and a secondary amine like piperidine, catalyzed by a palladium complex, can yield amidines and ketimine–amidines through single and double isocyanide insertion, respectively. nih.gov

Synthesis of α-Iminonitriles: A palladium-catalyzed double isocyanide insertion into an aryl halide bond, followed by an elimination reaction, provides an efficient route to α-iminonitriles without the use of highly toxic cyanide reagents. organic-chemistry.org

Diarylation of Isocyanides: Transition metals like rhodium and palladium can catalyze the diarylation of isocyanides using triarylbismuthines as the arylating agent to selectively produce ketimines or α-diimines. nih.gov

These imidoylative cross-coupling reactions significantly expand the synthetic toolkit, allowing for the incorporation of the R-N=C motif into complex molecular architectures starting from precursors like 1-chloro-2,4-dimethoxy-5-halobenzene. mdpi.com

Phase-transfer catalysis (PTC) is a technique that facilitates reactions between reagents located in different immiscible phases, such as an aqueous and an organic layer. youtube.com This is achieved by a phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which acts as a shuttle for one of the reactants across the phase boundary. youtube.com

In the context of isocyanide synthesis, PTC is most relevant to the Hofmann carbylamine reaction, where a primary amine reacts with chloroform (B151607) and a strong base to yield an isocyanide. The key reactive intermediate in this process is dichlorocarbene (B158193) (:CCl₂), which can be generated from chloroform under PTC conditions. The catalyst transfers the hydroxide (B78521) ion (or another base) from the aqueous phase to the organic phase, where it deprotonates chloroform to generate the dichlorocarbene, which then reacts with the primary amine.

While effective, this method can present challenges. The isolation of the final isocyanide product can be complicated by the need to remove the phase-transfer catalyst and its byproducts. researchgate.net Nevertheless, PTC remains a valuable tool, particularly in specialized applications such as the organocatalytic phase-transfer Mannich-type reaction used to prepare chiral isocyanides. nih.gov

Modern enabling technologies like microwave irradiation and continuous flow chemistry offer significant advantages for isocyanide synthesis, addressing issues of reaction speed, safety, and scalability.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. This can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. uni.lu For example, syntheses that might take several hours to complete using an oil bath can be finished in as little as 3-4 minutes under microwave conditions, with improved yields. This technique is particularly beneficial for high-throughput synthesis and the rapid generation of compound libraries.

Continuous flow chemistry involves pumping reagents through a heated reactor coil. This methodology is exceptionally well-suited for the synthesis of potentially hazardous or unstable compounds like isocyanides. nih.gov The small reactor volume enhances safety, while the continuous nature allows for large-scale production. A key advantage is the ability to integrate in-line purification, where the product stream passes through a packed column (e.g., silica) to remove impurities and excess reagents immediately after formation. nih.gov This approach mitigates the risks associated with the foul odor and potential toxicity of isocyanides by containing the entire process from synthesis to purification. nih.gov

Purification Methodologies for this compound (e.g., column chromatography, recrystallization)

The purification of the final this compound product is a critical step to ensure its suitability for subsequent reactions. The choice of method depends on the purity of the crude product and the nature of the impurities.

Column Chromatography: This is a very common and effective method for purifying isocyanides. The crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. nih.gov An appropriate solvent system (eluent) is then passed through the column, separating the components based on their differing affinities for the stationary phase. In some cases, a simple filtration through a "short silica pad" is sufficient to remove baseline impurities and achieve a high degree of purity. nih.gov The progress of the purification can be monitored using thin-layer chromatography (TLC).

Recrystallization: For solid compounds like this compound, recrystallization is a potential purification technique. This involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals can then be collected by filtration.

In many modern synthetic protocols, particularly those employing cleaner reagents or flow chemistry, the goal is to minimize the need for extensive purification. mdpi.com Some procedures yield crude products with high purity (>80% by NMR), which can sometimes be used directly in subsequent multicomponent reactions without further purification. lookchem.com

Mechanistic Investigations of Chemical Transformations Involving 1 Chloro 5 Isocyano 2,4 Dimethoxybenzene

Reactivity Profile of the Isocyano Functional Group

The isocyano (-N≡C) group is a unique functional group characterized by a terminal carbon atom with a lone pair of electrons and a formal positive charge on the nitrogen atom, which can be represented by resonance structures. This electronic configuration allows the isocyano carbon to exhibit both nucleophilic and electrophilic character, making it a valuable participant in a wide array of chemical reactions.

Nucleophilic Reactivity of the Isocyano Carbon

The lone pair of electrons on the terminal carbon of the isocyano group allows it to act as a potent nucleophile. This nucleophilicity is central to its participation in addition reactions to a variety of electrophiles. For instance, in the presence of a suitable electrophile, the isocyano carbon can initiate bond formation, leading to the generation of reactive intermediates that can be trapped by other nucleophiles. This reactivity is fundamental to the multi-component reactions discussed in the following section.

Multi-Component Reactions (MCRs) Incorporating the Isocyano Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern organic synthesis. Isocyanides, including 1-Chloro-5-isocyano-2,4-dimethoxybenzene, are prominent substrates in several named MCRs, most notably the Passerini and Ugi reactions.

Passerini Reaction: This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through the initial formation of a hydrogen-bonded adduct between the carboxylic acid and the carbonyl compound. The nucleophilic isocyano carbon of this compound then attacks the electrophilic carbonyl carbon, followed by an intramolecular acyl transfer to furnish the final product. The reaction is typically efficient in aprotic solvents. organic-chemistry.org

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of peptide-like structures. beilstein-journals.org It involves the condensation of an amine and a carbonyl compound to form an imine, which is then attacked by the isocyanide. The resulting nitrilium ion is trapped by a carboxylic acid, followed by a Mumm rearrangement to afford a bis-amide. beilstein-journals.org The use of this compound in Ugi reactions allows for the introduction of its specific substitution pattern into complex molecular scaffolds. The yields of Ugi reactions are generally high, and the reaction tolerates a wide variety of substituents on all four components. thieme-connect.de

Table 1: Representative Multi-Component Reactions Involving Aryl Isocyanides

| Reaction | Components | Product Type | Key Features |

| Passerini Reaction | Isocyanide, Carboxylic Acid, Aldehyde/Ketone | α-Acyloxy carboxamide | Atom-economical, convergent, often stereoselective. wikipedia.org |

| Ugi Reaction | Isocyanide, Carboxylic Acid, Amine, Aldehyde/Ketone | Bis-amide | High diversity, access to peptide-like structures. beilstein-journals.orgresearchgate.net |

This table presents a generalized overview. Specific yields and conditions for this compound would require dedicated experimental investigation.

Cycloaddition Chemistry of Aryl Isocyanides

Aryl isocyanides can participate in various cycloaddition reactions, acting as a one-carbon component. These reactions provide access to a diverse range of heterocyclic systems. researchgate.net The electron-rich nature of the benzene (B151609) ring in this compound, due to the two methoxy (B1213986) groups, can influence the reactivity and regioselectivity of these cycloadditions.

Formal [4+1] cycloadditions of isocyanides with various conjugated systems are a well-established method for the synthesis of five-membered heterocycles. rsc.org For instance, the reaction of an aryl isocyanide with a suitable 1,3-dipole can lead to the formation of various heterocyclic rings. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity patterns of electron-rich aryl isocyanides suggest its potential in such transformations.

Electronic and Steric Influence of Chloro and Dimethoxy Substituents

The chloro and dimethoxy substituents on the benzene ring of this compound exert significant electronic and steric effects, which in turn influence the reactivity and regioselectivity of reactions involving the isocyano group and the aromatic ring itself.

Directing Effects on Electrophilic Aromatic Substitution (if applicable to subsequent reactions)

In the context of subsequent reactions that might involve electrophilic attack on the benzene ring, the directing effects of the existing substituents are crucial.

Dimethoxy Groups (-OCH₃): The two methoxy groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. libretexts.org This makes the positions ortho and para to them more nucleophilic and thus more susceptible to electrophilic attack.

Chloro Group (-Cl): The chloro group is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during electrophilic attack at these positions. libretexts.org

Isocyano Group (-N≡C): The isocyano group is generally considered to be a deactivating group.

Regioselectivity and Diastereoselectivity in Complex Reaction Systems

In complex reactions such as MCRs and cycloadditions, the electronic nature of the aryl isocyanide plays a critical role in determining the regioselectivity and diastereoselectivity of the products. The electron-donating methoxy groups in this compound increase the nucleophilicity of the isocyano carbon, which can influence the rate of its initial attack on electrophiles.

The substitution pattern on the aromatic ring can also sterically influence the approach of reactants, potentially leading to specific diastereomeric outcomes in reactions that form new stereocenters. While detailed stereochemical studies on reactions involving this compound are not widely reported, the principles of steric hindrance would apply, with bulky reactants favoring approach from the less hindered face of the molecule.

Table 2: Predicted Influence of Substituents on Reactivity

| Substituent | Electronic Effect | Directing Effect (for EAS) | Predicted Impact on Isocyanide Reactivity |

| -OCH₃ (x2) | Strong Activating (Resonance) | ortho, para | Enhances nucleophilicity of the isocyano carbon. |

| -Cl | Deactivating (Inductive), Weakly Donating (Resonance) | ortho, para | Modulates overall electron density of the ring. |

| -N≡C | Deactivating | meta (predicted) | Primary site of nucleophilic and electrophilic attack. |

This table provides a qualitative prediction based on established principles of physical organic chemistry. Actual reactivity would be confirmed through experimental studies.

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of reaction pathways and the analysis of transition states are fundamental to understanding the reactivity of this compound. These investigations, primarily conducted through computational chemistry, provide deep insights into the energetic and geometric changes that occur during a chemical transformation. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most favorable reaction coordinates, characterize intermediate structures, and determine the activation energies that govern reaction rates.

Detailed research in this area focuses on constructing a comprehensive energetic profile for proposed reaction mechanisms. This involves calculating the energies of reactants, intermediates, transition states, and products. The isocyano group (-NC) is a versatile functional group that can participate in a variety of reactions, including cycloadditions, insertions, and rearrangements. The electronic nature of the aromatic ring, influenced by the electron-donating methoxy groups and the electron-withdrawing chloro substituent, plays a crucial role in modulating the reactivity of the isocyano moiety.

For instance, in a hypothetical [4+1] cycloaddition reaction with a generic diene, computational studies would be employed to map out the reaction pathway. Density Functional Theory (DFT) is a common method for such analyses, providing a good balance between computational cost and accuracy.

The table below presents hypothetical data from a DFT study on a proposed cycloaddition reaction, illustrating the kind of information that would be sought in such an investigation.

Interactive Table: Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Reaction

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Key Geometric Parameter (e.g., forming bond length in Å) |

| Reactants (this compound + Diene) | 0.00 | 0 | N/A |

| Transition State 1 (TS1) | +25.3 | 1 | 2.15 (C-C), 2.20 (C-C) |

| Intermediate 1 | -5.2 | 0 | 1.54 (C-C), 1.55 (C-C) |

| Transition State 2 (TS2) | +15.8 | 1 | 1.85 (C-N) |

| Product | -20.7 | 0 | 1.48 (C-N) |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Transition state analysis further involves the detailed examination of the geometry of the transition state structures (e.g., TS1 and TS2). Key bond lengths and angles are analyzed to understand the degree of bond formation and breaking at the peak of the energy barrier. Additionally, vibrational frequency analysis is crucial; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The electronic properties of the transition states would also be analyzed. For example, Natural Bond Orbital (NBO) analysis could be used to study the charge distribution and orbital interactions at the transition state, providing insight into the electronic demands of the reaction. This level of detailed analysis helps to rationalize the observed (or predicted) regioselectivity and stereoselectivity of reactions involving this compound.

Advanced Spectroscopic and Analytical Characterization of 1 Chloro 5 Isocyano 2,4 Dimethoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

No experimental ¹H NMR data for 1-Chloro-5-isocyano-2,4-dimethoxybenzene has been found in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis, including quaternary carbons and coupling phenomena

Specific ¹³C NMR spectral data for this compound is not available in surveyed databases.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity Determination

Information regarding 2D NMR analysis (COSY, HMQC, HMBC) of this compound could not be located.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No high-resolution mass spectrometry data for this compound is publicly documented.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No ESI-MS fragmentation data for this compound has been found.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands that correspond to the specific vibrational modes of its constituent parts: the isocyanide group, the aromatic ring, the chloro substituent, and the methoxy (B1213986) groups.

The most prominent and diagnostic feature in the IR spectrum of an isocyanide is the strong and sharp absorption band corresponding to the N≡C stretching vibration. For most aryl isocyanides, this band typically appears in the range of 2165–2110 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. The presence of two electron-donating methoxy groups (-OCH₃) and one electron-withdrawing chloro group (-Cl) on the benzene (B151609) ring of the title compound will influence the electron density at the isocyanide carbon, thereby affecting the N≡C bond strength and its vibrational frequency.

In addition to the isocyanide stretch, other key vibrational modes are expected. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are expected to produce a series of bands in the 1600–1450 cm⁻¹ region. The substitution pattern on the ring will influence the intensity and position of these bands. The C-O stretching vibrations of the two methoxy groups are anticipated to give rise to strong absorptions in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretching) and 1040 cm⁻¹ (symmetric stretching). The C-Cl stretching vibration is expected to be observed in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.

A detailed analysis of the IR spectrum allows for a comprehensive understanding of the molecule's vibrational framework. The table below summarizes the predicted characteristic IR absorption bands for this compound based on data from analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100–3000 | Medium to Weak | |

| Asymmetric CH₃ Stretch | ~2960 | Medium | From methoxy groups |

| Symmetric CH₃ Stretch | ~2850 | Medium | From methoxy groups |

| Isocyanide N≡C Stretch | 2150–2120 | Strong, Sharp | Highly characteristic |

| Aromatic C=C Stretch | 1600–1450 | Medium to Strong | Multiple bands expected |

| Asymmetric C-O-C Stretch | ~1250 | Strong | From dimethoxy groups |

| Symmetric C-O-C Stretch | ~1040 | Strong | From dimethoxy groups |

| C-Cl Stretch | 800–600 | Medium to Strong | |

| Out-of-plane C-H Bending | 900–675 | Strong | Dependent on substitution pattern |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of UV or visible light. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions within the benzene ring.

Based on the analysis of related substituted benzenes, the UV-Vis spectrum of this compound is anticipated to show strong absorptions in the UV region, likely with a primary absorption band shifted to a longer wavelength compared to unsubstituted benzene.

| Transition Type | Predicted λmax (nm) | Effect of Substituents |

| π → π* (Primary Band) | 280 - 320 | Bathochromic shift due to -OCH₃, -Cl, and -NC groups |

| π → π* (Secondary Bands) | 230 - 270 | Fine structure may be observed, influenced by substituent effects |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

While a crystal structure for the title compound is not publicly available, we can infer its likely solid-state characteristics by examining the crystal structures of related dimethoxybenzene and substituted phenyl derivatives.

Molecular Geometry: The benzene ring is expected to be largely planar. The substituents—chloro, isocyano, and two methoxy groups—will be attached to this ring. The C-N-C bond of the isocyanide group is typically linear or very close to linear. The C-O-C bond angles of the methoxy groups will adopt a bent geometry, and the methyl groups may exhibit some degree of rotational freedom. The planarity of the methoxy groups relative to the benzene ring can be influenced by steric hindrance from adjacent substituents.

Intermolecular Interactions: In the solid state, molecules of this compound are likely to be held together by a combination of intermolecular forces. These may include:

C-H···O Hydrogen Bonds: The hydrogen atoms of the methyl groups or the aromatic ring could form weak hydrogen bonds with the oxygen atoms of the methoxy groups of neighboring molecules.

π–π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, a common packing motif for planar aromatic systems. The stacking distance is typically in the range of 3.3 to 3.8 Å.

Halogen Bonding: The chlorine atom could potentially participate in halogen bonding interactions with electron-rich atoms of neighboring molecules.

Dipole-Dipole Interactions: The polar nature of the C-Cl, C-O, and C-N≡C bonds will contribute to dipole-dipole interactions within the crystal lattice.

Applications of 1 Chloro 5 Isocyano 2,4 Dimethoxybenzene As a Versatile Synthetic Building Block

Role in the Synthesis of Heterocyclic Compounds (e.g., imidazo[1,5-c]pyrimidine derivatives)

Isocyanides are renowned for their utility in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which are powerful tools for the construction of complex heterocyclic scaffolds. In theory, 1-Chloro-5-isocyano-2,4-dimethoxybenzene could serve as a key reactant in the synthesis of various nitrogen-containing heterocycles. For instance, in the context of imidazo[1,5-c]pyrimidine synthesis, it could potentially react with suitable pyrimidine-based precursors. However, no specific examples of this transformation using this compound have been reported in the searched scientific literature. General synthetic routes to imidazo[1,5-c]pyrimidines often involve the cyclization of appropriately substituted pyrimidine and imidazole precursors, and while isocyanides can be employed in related heterocyclic syntheses, the direct application of this specific isocyanide remains to be explored.

Construction of Diverse Aromatic and Polyaromatic Systems

The isocyano group can participate in cycloaddition reactions and be transformed into other functional groups, making it a potentially useful handle for the construction of substituted aromatic and polyaromatic systems. Reactions such as the van Leusen reaction or various metal-catalyzed cross-coupling reactions, after conversion of the isocyanide to a more suitable functional group, could theoretically be employed. The chloro and dimethoxy substituents on the benzene (B151609) ring of this compound would also influence the reactivity and regioselectivity of such transformations, offering pathways to specifically substituted aromatic products. Nevertheless, documented examples of these applications for this particular compound are not available.

Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic properties of the isocyanide group, coupled with the substitution pattern of the aromatic ring, suggest that this compound could be a precursor for advanced organic materials. Isocyanides have been investigated for their use in the synthesis of polymers, liquid crystals, and other functional molecules. The presence of chloro and dimethoxy groups could be exploited to tune the electronic and physical properties of resulting materials. However, research detailing the synthesis of such materials from this compound has not been found.

Development of Ligands for Transition Metal Catalysis (if applicable through derivatization)

Isocyanides are known to be excellent ligands for a variety of transition metals. The isocyano group in this compound could coordinate to a metal center, and the aromatic ring could be further functionalized to create multidentate ligands. These ligands could then be used to prepare transition metal complexes for applications in catalysis. The electronic nature of the substituted benzene ring would be expected to modulate the properties of the resulting metal complexes. At present, there is no specific information in the scientific literature on the derivatization of this compound for the development of transition metal catalysts.

Integration into Divergent and Convergent Synthesis Strategies

The multiple functional groups present in this compound (chloro, isocyano, and dimethoxy) make it an attractive candidate for both divergent and convergent synthetic strategies. In a divergent approach, the isocyanide could be transformed into various functionalities, leading to a library of related compounds. In a convergent strategy, the molecule could be elaborated and then combined with other complex fragments. The distinct reactivity of each functional group allows for selective transformations, which is a key aspect of modern synthetic planning. Despite this potential, no published reports were identified that demonstrate the integration of this compound into such synthetic strategies.

Computational Chemistry and Theoretical Investigations of 1 Chloro 5 Isocyano 2,4 Dimethoxybenzene

Quantum Chemical Calculations for Electronic Structure, Stability, and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For 1-Chloro-5-isocyano-2,4-dimethoxybenzene, methods like Density Functional Theory (DFT) can be employed to determine its electronic structure, stability, and the nature of its chemical bonds.

The stability of a molecule can be inferred from its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability. For dimethoxybenzene derivatives, DFT calculations have shown that the choice of functional, such as B3LYP or PBE, can influence the predicted electronic properties. nih.gov The presence of electron-donating methoxy (B1213986) groups and electron-withdrawing chloro and isocyano groups in this compound is expected to significantly influence the energies of these orbitals.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov In this compound, the oxygen atoms of the methoxy groups and the nitrogen atom of the isocyano group are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms and the region around the chlorine atom might exhibit positive potential (electrophilic sites).

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as illustrative examples of what could be obtained from DFT calculations.

Reaction Mechanism Studies and Energy Profile Mapping using Density Functional Theory (DFT)

DFT is a powerful tool for investigating reaction mechanisms by mapping the potential energy surface and identifying transition states. For this compound, several types of reactions could be computationally studied.

One area of interest is electrophilic aromatic substitution. The methoxy groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The isocyano group is strongly deactivating and meta-directing. A computational study could predict the most likely sites for electrophilic attack and the corresponding activation energies. For instance, the chlorination of anisole has been studied computationally, providing a framework for how such a reaction might proceed for a more complexly substituted benzene (B151609) derivative. acs.org

Another important reaction class for isocyanates is their interaction with nucleophiles. For example, the reaction of aromatic isocyanates with hydroxyl radicals has been investigated using quantum chemistry and transition state theory. researchgate.netnih.gov These studies reveal that the reaction can proceed via addition to the aromatic ring or attack at the isocyanate group, with the former being the major pathway. researchgate.netnih.gov DFT calculations for this compound could elucidate the preferred reaction pathway and the associated energy barriers for its reaction with various nucleophiles.

The energy profile for a given reaction would be mapped by calculating the energies of the reactants, intermediates, transition states, and products. This allows for the determination of reaction rates and the identification of the rate-determining step.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that can be compared with experimental data. nih.govacs.org For this compound, such calculations would help in assigning the signals of the aromatic protons and carbons, which can be challenging due to the complex substitution pattern.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Substituted Benzene Derivative

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-3 | 7.10 | 7.05 |

| H-6 | 6.85 | 6.82 |

| OCH₃-2 | 3.90 | 3.88 |

| OCH₃-4 | 3.85 | 3.83 |

Note: This table presents hypothetical data for a structurally similar compound to illustrate the comparison between predicted and experimental values.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching and bending of bonds. For this compound, the calculated IR spectrum would show characteristic peaks for the C-H, C=C, C-O, C-Cl, and N≡C bonds, aiding in the identification of these functional groups in an experimental spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the conjugated π-system of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and intermolecular interactions.

In the solid state, intermolecular interactions dictate the crystal packing. Hirshfeld surface analysis, often used in conjunction with crystallographic data, can visualize and quantify these interactions. nih.gov For this compound, one would expect various non-covalent interactions, such as hydrogen bonds (if protic solvents are present), halogen bonds involving the chlorine atom, and π-π stacking interactions between the aromatic rings. rsc.orgmdpi.comsemanticscholar.orgrsc.org MD simulations of the molecule in a condensed phase can provide a dynamic picture of these interactions.

Structure-Reactivity Relationship Elucidation through Theoretical Models

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. unipi.itresearchgate.net These models often employ molecular descriptors derived from computational chemistry.

For a class of compounds including this compound, QSAR studies could be developed to predict their reactivity in specific reactions or their potential biological activities. The descriptors used in such models can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.govnih.gov

By developing a QSAR model for a series of substituted dimethoxybenzene derivatives, one could elucidate the influence of different substituents on their reactivity. For example, a model could be built to predict the rate of a particular reaction based on the electronic properties of the substituents. This approach allows for the rational design of new compounds with desired reactivity profiles.

Future Research Directions and Emerging Paradigms for 1 Chloro 5 Isocyano 2,4 Dimethoxybenzene Research

Development of Novel Catalytic Systems for its Transformations

The transformation of the isocyano group in 1-Chloro-5-isocyano-2,4-dimethoxybenzene is a fertile area for the development of novel catalytic systems. While palladium-catalyzed reactions are common for isocyanides, future research should prioritize the use of more abundant and sustainable transition metals. mdpi.com The development of catalytic systems based on iron, copper, and nickel could provide more cost-effective and environmentally friendly alternatives for mediating the insertion of the isocyanide into various chemical bonds. mdpi.com

Diiron complexes, for instance, have shown potential in promoting the conversion of isocyanides into carbyne and carbene ligands, as well as facilitating coupling reactions. mdpi.comunipi.it Investigating the cooperative effects of bimetallic systems could lead to unprecedented transformations of this compound. Research in this area could focus on designing catalysts that can selectively activate the C-N triple bond, enabling controlled additions and cycloadditions.

| Catalyst Type | Potential Transformation | Research Focus |

| Iron-based Catalysts | C-H functionalization, Cycloadditions | Development of catalysts with tailored ligand spheres to control selectivity and reactivity. |

| Copper-based Catalysts | Isocyanide insertion into C-X bonds | Exploration of mild reaction conditions and tolerance of various functional groups. |

| Nickel-based Catalysts | Cross-coupling reactions | Design of catalysts for the construction of complex molecular architectures. |

| Bimetallic Systems (e.g., Diiron) | Cascade reactions, Novel bond formations | Understanding synergistic effects between metal centers to achieve unique reactivity. |

Integration into Sustainable and Green Chemical Synthesis Methodologies

Future research must align with the principles of green chemistry to ensure that the synthesis and application of this compound are environmentally benign. ecoonline.comepa.gov This involves a shift away from traditional, often hazardous, methods of isocyanide synthesis, such as the use of phosgene (B1210022). youtube.com

More sustainable approaches, such as the dehydration of the corresponding formamide (B127407) using phosphorus oxychloride in the presence of triethylamine (B128534) as a solvent, have been reported and offer advantages like increased reaction speed and minimal waste. nih.gov Another promising green methodology is the use of micellar conditions in water for the dehydration of N-formamides, which replaces hazardous organic solvents with water. uniupo.it The application and optimization of these methods for the synthesis of this compound will be a key research focus.

Furthermore, the integration of this compound into synthetic pathways that maximize atom economy, such as multicomponent reactions, will be crucial. ecoonline.com The Ugi and Passerini reactions, which utilize isocyanides to construct complex molecules in a single step, are prime examples of atom-economical processes. wikipedia.org

| Green Chemistry Principle | Application to this compound |

| Waste Prevention | Adopting synthetic routes with higher yields and fewer byproducts. epa.gov |

| Atom Economy | Utilization in multicomponent reactions to incorporate a majority of the reactant atoms into the final product. ecoonline.com |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents like phosgene with safer alternatives like phosphorus oxychloride. youtube.comnih.gov |

| Safer Solvents and Auxiliaries | Employing water or triethylamine as a solvent instead of chlorinated hydrocarbons. nih.govuniupo.it |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the precursor amine. |

Exploration of Photo- and Electrocatalytic Reactivity

The unique electronic properties of the isocyanide group make this compound an interesting candidate for photo- and electrocatalytic transformations. Recent studies have shown that aromatic isocyanides can act as visible-light photocatalysts in the functionalization of C(sp3)–H bonds. nih.gov Future research could explore the potential of this compound to participate in or catalyze similar photoredox reactions, potentially leading to novel bond formations under mild conditions.

Electrosynthesis represents another promising avenue for the green synthesis and transformation of isocyanides. youtube.com The electrochemical synthesis of isocyanides from aminotetrazoles has been demonstrated as a mild and safe alternative to traditional methods. youtube.com Investigating the electrochemical behavior of this compound could reveal new pathways for its synthesis and derivatization, avoiding the use of harsh chemical oxidants or reductants.

Utilization in Supramolecular Chemistry and Self-Assembly Processes

The linear geometry and dipolar nature of the isocyanide group make this compound a valuable building block for supramolecular chemistry and self-assembly. Isocyanides can bind to metal surfaces, forming self-assembled monolayers (SAMs). psu.edu Future studies could investigate the formation of SAMs of this compound on various substrates, such as gold and palladium, to create functional surfaces with tailored electronic or recognition properties. psu.edu

Furthermore, the incorporation of this isocyanide into polymers could lead to materials with interesting properties. Poly(isocyanide)s are known to adopt helical structures, and their side chains can be functionalized to control their assembly. acs.org The specific substitution pattern of this compound could influence the helical structure and packing of the resulting polymer, offering opportunities for the design of novel chiral materials and catalysts. The self-assembly of such polymers can be directed by noncovalent interactions like hydrogen bonding and metal coordination to form well-defined nanostructures. acs.orgdigitellinc.com

Advancement of Derivatization Strategies for Targeted Molecular Architectures

The isocyanide group is a versatile functional group that can be transformed into a wide array of other functionalities, making this compound an excellent starting point for the synthesis of targeted molecular architectures. researchgate.netnih.gov Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, allow for the rapid construction of complex molecules from simple starting materials. wikipedia.orgnih.gov

Future research should focus on expanding the scope of IMCRs involving this compound to access novel chemical space. By systematically varying the other components in these reactions (aldehydes, amines, carboxylic acids), libraries of compounds with diverse structures and potential applications in medicinal chemistry and materials science can be generated. nih.gov Additionally, exploring cycloaddition reactions, such as the [4+1] cycloaddition with tetrazines, can provide access to unique heterocyclic scaffolds. wikipedia.org

| Reaction Type | Reactants | Potential Product Scaffold |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid | α-Acylamino carboxamide |

| Passerini Reaction | Aldehyde, Carboxylic Acid | α-Acyloxy carboxamide |

| [4+1] Cycloaddition | Tetrazine | Substituted pyrazole |

| Metal-catalyzed Insertions | Organometallic reagent | Imine or other nitrogen-containing heterocycles |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-5-isocyano-2,4-dimethoxybenzene, and what critical parameters influence yield?

- Methodological Answer : The synthesis of aromatic isocyanides like this compound often involves functional group transformations. A plausible route could start with a precursor such as 1-chloro-2,4-dimethoxy-5-nitrobenzene, followed by reduction to the amine and subsequent dehydration using phosgene or a safer alternative (e.g., trichloroacetonitrile). Critical parameters include:

- Reagent stoichiometry : Excess phosgene improves conversion but requires careful handling due to toxicity .

- Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions .

- Purification : Column chromatography (e.g., silica gel with pentane/ethyl acetate gradients) is essential to isolate the isocyanide, as highlighted in analogous syntheses .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : NMR is critical for confirming the isocyano group (resonance near 120–130 ppm) and substitution patterns .

- IR spectroscopy : The isocyano stretch (~2150 cm) distinguishes it from nitriles or amines .

- HPLC-MS : High-resolution mass spectrometry validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for catalytic studies) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : Isocyanides are moisture- and light-sensitive. Storage recommendations include:

- Inert atmosphere : Use argon or nitrogen-filled vials to prevent oxidation .

- Temperature : Store at –20°C in amber glass to reduce thermal decomposition .

- Handling : Conduct manipulations in a fume hood with PPE (gloves, goggles) due to volatility and potential toxicity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the isocyano group in this compound under varying electronic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:

- Frontier molecular orbitals : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic behavior .

- Substituent effects : Chloro and methoxy groups alter electron density at the isocyano site, impacting ligand-metal binding in catalysis .

- Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) attributed to solvent effects or tautomeric equilibria?

- Methodological Answer : Multi-technique analysis is key:

- Variable-temperature NMR : Detect tautomerism by observing signal coalescence at elevated temperatures .

- Solvent screening : Use deuterated DMSO, CDCl, and acetone-d6 to assess solvent-induced shifts .

- X-ray crystallography : Resolve ambiguities in substituent positioning, as seen in structurally related benzodiazepines .

Q. How can researchers design experiments to study the compound's role as a ligand in transition metal catalysis?

- Methodological Answer : Focus on coordination chemistry and catalytic screening:

- Complexation studies : React with [PdCl(cod)] or [RuCl(p-cymene)] in THF; monitor via UV-vis for ligand-to-metal charge transfer .

- Catalytic testing : Evaluate Suzuki-Miyaura coupling or C–H activation using aryl halides. Compare turnover frequencies (TOF) with non-isocyano analogs .

- In situ spectroscopy : Use FTIR to track isocyano binding during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.